molecular formula C13H16 B13763003 7-Phenylbicyclo[4.1.0]heptane CAS No. 1132-24-7

7-Phenylbicyclo[4.1.0]heptane

Cat. No.: B13763003
CAS No.: 1132-24-7
M. Wt: 172.27 g/mol
InChI Key: CIWHBNDTHGFNCI-UHFFFAOYSA-N
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Description

7-Phenylbicyclo[410]heptane is a bicyclic compound characterized by a phenyl group attached to a bicyclo[410]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenylbicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process is catalyzed by transition metals such as platinum (II) or gold (I). The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cycloisomerization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Phenylbicyclo[4.1.0]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Scientific Research Applications

7-Phenylbicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in studying the effects of bicyclic compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 7-Phenylbicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions, while the bicyclic framework can provide steric hindrance, influencing the compound’s reactivity and binding properties. These interactions can affect various pathways, including enzymatic reactions and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Phenylbicyclo[41The combination of the bicyclic framework and the phenyl group provides a distinct set of properties that can be leveraged in synthetic chemistry and material science .

Properties

CAS No.

1132-24-7

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

7-phenylbicyclo[4.1.0]heptane

InChI

InChI=1S/C13H16/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)13/h1-3,6-7,11-13H,4-5,8-9H2

InChI Key

CIWHBNDTHGFNCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2C3=CC=CC=C3

Origin of Product

United States

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